Fmoc-D-cyclohexylalanine

Description

Significance of Unnatural D-Amino Acids in Peptide Chemistry and Beyond

The incorporation of unnatural amino acids into peptide sequences is a cornerstone of modern medicinal chemistry and drug discovery. delivertherapeutics.comsemanticscholar.org Natural peptides, while possessing high biological activity, are often hampered by their short in vivo half-lives due to rapid degradation by proteases. Unnatural amino acids, particularly those in the D-configuration, offer a strategic solution to this challenge. acs.org The D-isomers are not recognized by the body's natural enzymatic machinery, rendering peptides that contain them significantly more resistant to proteolytic cleavage. acs.org

Beyond enhancing stability, unnatural amino acids introduce novel structural and functional diversity into peptides. They can be used to constrain peptide conformation, improve receptor binding affinity and selectivity, and fine-tune physicochemical properties such as hydrophobicity and bioavailability. delivertherapeutics.com This expanded chemical space allows for the design of peptide-based therapeutics with superior pharmacological profiles. delivertherapeutics.com

Evolution of Fmoc-D-Cyclohexylalanine as a Strategic Building Block

This compound has emerged as a particularly strategic building block in solid-phase peptide synthesis (SPPS). The Fmoc protecting group is readily cleaved under mild basic conditions, a key advantage of Fmoc/tBu chemistry that allows for the synthesis of complex and sensitive peptide sequences. acs.org

The evolution of this compound as a go-to reagent is driven by the unique contributions of its D-cyclohexylalanine core. The bulky and hydrophobic cyclohexyl group plays a crucial role in influencing the secondary structure of peptides. Its incorporation can promote the formation of stable α-helical and β-sheet structures, which are often critical for biological activity. This conformational rigidity can also enhance binding to target receptors.

Furthermore, the D-configuration of cyclohexylalanine provides steric shielding, further contributing to the peptide's resistance to enzymatic degradation. acs.org This dual benefit of conformational constraint and enhanced stability has made this compound an invaluable tool for medicinal chemists.

Current Research Trajectories and Future Directions in this compound Science

The application of this compound continues to expand into diverse areas of therapeutic research, demonstrating its versatility and ongoing importance.

Enhancing Metabolic Stability and Efficacy of Therapeutic Peptides:

A significant area of research involves the use of this compound to improve the metabolic stability of peptide drug candidates. For instance, in the development of apelin analogues for cardiovascular diseases, the incorporation of L-cyclohexylalanine (a stereoisomer of D-cyclohexylalanine) has been shown to dramatically increase the plasma half-life of the peptides. nih.gov This enhanced stability is a critical factor in developing long-acting therapeutics.

| Peptide Analogue | Incorporated Unnatural Amino Acid | Effect on Plasma Half-Life | Reference |

| Apelin-13 analogue | L-cyclohexylalanine | Up to 40-fold increase compared to native apelin-13 | nih.gov |

| Apelin-17 analogue | L-cyclohexylalanine | Up to 340-fold increase compared to native apelin-17 | nih.gov |

Modulating Protein-Protein Interactions:

This compound is also being utilized to design peptide inhibitors of protein-protein interactions (PPIs), which are implicated in a wide range of diseases. In the development of inhibitors for the Keap1-Nrf2 PPI, which is a target in oxidative stress-related diseases, the substitution of a leucine (B10760876) residue with cyclohexylalanine resulted in a peptide with maintained high binding affinity. This highlights the role of the cyclohexyl group in optimizing hydrophobic interactions at the binding interface.

Development of Novel Antimicrobials and Antivirals:

The unique properties of D-cyclohexylalanine are being harnessed in the fight against infectious diseases. The incorporation of alternating D-arginine and cyclohexylalanine residues has been explored in the design of antimicrobial peptides to enhance their ability to penetrate mycobacterial cell walls. nih.gov More recently, in the context of the COVID-19 pandemic, hydrophobic amino acid scanning led to the development of a cyclic peptide inhibitor of the SARS-CoV-2 main protease. This second-generation inhibitor, containing five cyclohexylalanine residues, exhibited significantly improved cell permeability and antiviral activity. researchgate.net

Future Directions:

The future of this compound science lies in its continued application in the rational design of sophisticated peptide therapeutics. This includes its use in creating cell-penetrating peptides, developing highly selective receptor agonists and antagonists, and constructing peptide-drug conjugates for targeted delivery. As our understanding of the structural and functional consequences of incorporating this unique amino acid deepens, we can expect to see the emergence of even more innovative and effective peptide-based medicines.

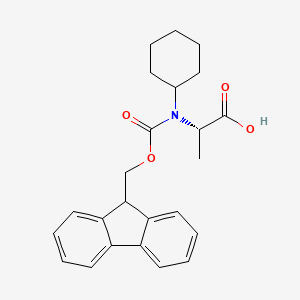

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[cyclohexyl(9H-fluoren-9-ylmethoxycarbonyl)amino]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27NO4/c1-16(23(26)27)25(17-9-3-2-4-10-17)24(28)29-15-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22/h5-8,11-14,16-17,22H,2-4,9-10,15H2,1H3,(H,26,27)/t16-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOWKLGMNVUYQGV-INIZCTEOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N(C1CCCCC1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)N(C1CCCCC1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Peptide and Peptidomimetic Construction Incorporating Fmoc D Cyclohexylalanine

Optimized Solid-Phase Peptide Synthesis (SPPS) Protocols

Solid-phase peptide synthesis remains the cornerstone of peptide construction. However, the unique structural properties of Fmoc-D-cyclohexylalanine demand careful consideration and optimization of each step in the SPPS cycle.

Fmoc Deprotection Strategies and Kinetics in this compound SPPS

The removal of the fluorenylmethoxycarbonyl (Fmoc) protecting group is a critical step in SPPS. Incomplete deprotection leads to the formation of deletion sequences, which are often difficult to separate from the desired peptide. The steric hindrance posed by the cyclohexylalanine side chain can slow down the kinetics of Fmoc removal when using standard piperidine solutions.

Recent studies have explored more potent deprotection reagents to overcome this challenge. A combination of piperazine and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) has been shown to significantly accelerate Fmoc deprotection, with complete removal achieved in under a minute. rsc.orgrsc.org This rapid deprotection minimizes the exposure of the peptide to basic conditions, which can be beneficial in preventing side reactions.

| Deprotection Reagent | Concentration | Half-life (t1/2) | Time for Complete Removal |

|---|---|---|---|

| Piperidine | 20% in DMF | 7s | ~1.5 min |

| Piperazine | 5% in DMF | 50s | ~11 min |

| Piperazine + DBU | 5% + 2% in DMF | 4s | < 1 min |

Coupling Reagent Selection and Efficiency for this compound Incorporation

The formation of the amide bond between this compound and the growing peptide chain is another sterically challenging step. The selection of an appropriate coupling reagent is paramount to achieving high coupling efficiency and minimizing racemization.

For sterically hindered amino acids, phosphonium and aminium/uronium salt-based reagents are generally more effective than carbodiimides alone. Reagents such as HBTU, HATU, HCTU, and COMU have demonstrated superior performance in promoting the coupling of bulky residues. luxembourg-bio.comresearchgate.net HATU, in particular, is often favored for its rapid activation and high coupling yields with minimal epimerization, especially when used with a hindered base like diisopropylethylamine (DIPEA). nih.gov Microwave-assisted coupling has also emerged as a valuable technique to enhance the efficiency of incorporating sterically demanding amino acids. nih.gov

| Coupling Reagent | Activator Type | Key Advantages for Hindered Amino Acids | Reported Purity/Yield |

|---|---|---|---|

| HBTU | Aminium/Uronium Salt | Rapid activation and high efficiency. | Good to Excellent |

| HATU | Aminium/Uronium Salt | Superior for difficult couplings, less racemization. | Excellent (>95%) |

| HCTU | Aminium/Uronium Salt | Affordable and efficient for fast synthesis. | Very Good |

| COMU | Aminium/Uronium Salt | Safer alternative to benzotriazole-based reagents, high efficiency. | Excellent |

| DIC/Oxyma | Carbodiimide/Additive | Effective and reduces risk of racemization. | Good |

Resin Selection and Loading Considerations in this compound Peptide Synthesis

For peptides incorporating bulky amino acids, resins with a lower loading capacity are often preferred to minimize intermolecular interactions and aggregation. researchgate.net 2-Chlorotrityl chloride (2-CTC) resin is a highly recommended support for anchoring the first amino acid, particularly when it is sterically hindered like D-cyclohexylalanine. uci.edunih.gov The bulky trityl linker helps to prevent diketopiperazine formation, a common side reaction with dipeptides, and allows for the cleavage of the peptide from the resin under mild acidic conditions, preserving acid-labile side-chain protecting groups. sigmaaldrich.com

| Resin Type | Linker Type | Typical Loading Capacity (mmol/g) | Key Considerations for this compound |

|---|---|---|---|

| Wang Resin | p-Alkoxybenzyl alcohol | 0.5 - 1.0 | Susceptible to diketopiperazine formation. |

| 2-Chlorotrityl Chloride (2-CTC) Resin | Trityl | 0.3 - 1.6 | Prevents diketopiperazine formation and racemization; allows for mild cleavage. |

| Rink Amide Resin | Fmoc-compatible amide linker | 0.4 - 0.8 | Used for the synthesis of peptide amides. |

Automated and High-Throughput Synthesis Adaptations for this compound Peptides

Automated peptide synthesizers have become indispensable tools in modern peptide chemistry, offering high throughput and reproducibility. americanpeptidesociety.org However, the synthesis of "difficult sequences" containing sterically hindered residues like D-cyclohexylalanine often requires protocol modifications.

Modern automated synthesizers can be programmed to perform double or extended coupling cycles for challenging amino acids. nih.gov The use of more potent coupling reagents, such as HATU, is often standard in automated protocols for difficult couplings. nih.gov Furthermore, many automated systems are equipped with heating capabilities, which can significantly enhance coupling efficiency for sterically hindered residues by providing the necessary activation energy to overcome steric barriers. americanpeptidesociety.org These adaptations are crucial for the successful automated synthesis of peptides and peptidomimetics incorporating this compound.

Solution-Phase Synthesis Approaches for Complex Peptide Architectures

While SPPS is the dominant method for peptide synthesis, solution-phase synthesis remains a valuable strategy, particularly for the production of complex peptide architectures and peptidomimetics where solid-phase methods may be limiting. nih.gov The synthesis of peptides containing this compound in solution requires careful control of reaction conditions to ensure complete coupling and avoid side reactions.

In solution-phase synthesis, the choice of protecting groups and coupling reagents is critical. The progress of each coupling and deprotection step must be carefully monitored, often by chromatographic and spectroscopic techniques. While more labor-intensive and less amenable to high-throughput applications than SPPS, solution-phase synthesis offers greater flexibility in the design of complex, non-linear peptide structures and can be advantageous for large-scale production.

Incorporation into Cyclic Peptide Architectures and Macrocyclization Chemistries

Cyclic peptides often exhibit enhanced biological activity and stability compared to their linear counterparts. The incorporation of D-amino acids, such as D-cyclohexylalanine, can be a strategic choice to induce turns in the peptide backbone, pre-organizing the linear precursor for efficient macrocyclization. luxembourg-bio.com

Macrocyclization can be performed either on-resin or in solution after cleavage of the linear peptide from the solid support. On-resin cyclization can be advantageous as it minimizes intermolecular side reactions due to the pseudo-dilution effect. luxembourg-bio.com In contrast, solution-phase cyclization often requires high dilution conditions to favor intramolecular cyclization over polymerization.

A variety of macrocyclization chemistries can be employed, including the formation of amide bonds (lactamization), disulfide bridges, and thioether linkages. nih.govnih.gov The choice of cyclization strategy depends on the desired properties of the final cyclic peptide and the functional groups present in the linear precursor.

| Macrocyclization Strategy | Reaction Type | Common Reagents | Typical Yields | Key Considerations |

|---|---|---|---|---|

| Lactamization (Head-to-Tail) | Amide bond formation | PyBOP, HATU, HBTU | Variable (can be high with turn-inducing residues) | Risk of dimerization/oligomerization in solution. |

| Disulfide Bridge Formation | Oxidation of thiols | Air oxidation, Iodine, DMSO | Generally high | Requires two cysteine residues. |

| Thioether Formation (Thiol-ene) | Radical-mediated addition | Photoinitiator (e.g., DMPA) | Good to Excellent | Requires a cysteine and an alkene-containing residue. nih.gov |

Strategies for Combinatorial Peptide Library Generation Employing this compound

The incorporation of non-proteinogenic amino acids into peptide scaffolds is a cornerstone of modern medicinal chemistry, offering a pathway to novel therapeutics with enhanced stability, affinity, and specificity. This compound (Fmoc-D-Cha), a synthetic amino acid, is a particularly valuable building block in this endeavor. Its unique structural features—the bulky, hydrophobic cyclohexyl side chain and the D-chiral configuration—are strategically employed in the generation of combinatorial peptide libraries to explore vast chemical space and identify lead compounds with desirable biological activities.

The primary methodology for generating vast and diverse peptide libraries is solid-phase peptide synthesis (SPPS), frequently utilizing the "split-and-mix" (also known as split-and-pool) approach. pepdd.comnih.gov This technique allows for the synthesis of "one-bead-one-compound" (OBOC) libraries, where each individual resin bead carries a unique peptide sequence. pepdd.comnih.gov The integration of this compound into this workflow is seamless, following standard Fmoc-SPPS protocols. Due to its D-configuration, peptides incorporating this residue exhibit increased resistance to proteolytic degradation by endogenous proteases, a critical attribute for developing viable peptide-based drugs. pepdd.com

The inclusion of D-cyclohexylalanine is a deliberate strategy to modulate the physicochemical properties of the library members. The cyclohexyl group significantly increases the hydrophobicity of a peptide sequence. acs.orgnih.gov This enhanced hydrophobicity can be crucial for promoting interactions with nonpolar pockets on target proteins or for facilitating passage through cellular membranes. acs.orgnih.gov By systematically replacing canonical amino acids with D-cyclohexylalanine at specific positions within a peptide sequence, researchers can generate focused libraries to probe the structure-activity relationship (SAR) related to hydrophobicity and steric bulk.

A notable example of this strategy is the development of a library of α-helical amphipathic "bundle" peptides designed to target the mitochondrial inner membrane component, cardiolipin. acs.orgnih.gov In this library, highly hydrophobic amino acid residues like cyclohexylalanine were introduced to enhance selective recognition and foster strong interactions within the membrane environment. acs.orgnih.gov The screening of this library led to the identification of a lead peptide, CMP3013, which demonstrated the ability to rescue mitochondrial dysfunction. acs.orgnih.gov

The design and synthesis of such a library are systematic. A parent peptide sequence is defined, and specific positions are selected for randomization. At each of these variable positions, the resin is split into multiple portions, and each portion is coupled with a different Fmoc-amino acid, including this compound. After coupling, the resin portions are pooled and mixed thoroughly before proceeding to the next synthetic step. nih.gov This process ensures the creation of a diverse set of peptides where the influence of D-cyclohexylalanine at various positions can be comprehensively evaluated during the screening phase.

The following table details the composition of a focused library designed to investigate the role of hydrophobic residues, including cyclohexylalanine, in targeting mitochondrial membranes.

| Peptide Designation | Position 1 | Position 4 | Position 5 | Position 8 | Observed Activity |

|---|---|---|---|---|---|

| CMP3011 | Leu | Leu | Leu | Leu | Moderate |

| CMP3012 | Cha | Leu | Leu | Leu | High |

| CMP3013 | Leu | Cha | Leu | Leu | Very High |

| CMP3014 | Leu | Leu | Cha | Leu | Moderate |

| CMP3015 | Leu | Leu | Leu | Cha | Low |

Data adapted from a study on cyclohexylalanine-containing peptides targeting cardiolipin. acs.orgnih.gov The parent peptide sequence contained additional conserved residues not shown in the variable positions. "Cha" denotes Cyclohexylalanine. Activity is a qualitative summary of the research findings for illustrative purposes.

Conformational and Structural Influence of D Cyclohexylalanine Residues Within Peptide Frameworks

Impact of D-Configuration on Peptide Secondary and Tertiary Structures

The introduction of a D-amino acid, such as D-cyclohexylalanine, into a peptide sequence composed of L-amino acids can have profound and varied effects on its secondary and tertiary structures. The distinct stereochemistry at the α-carbon disrupts the regular hydrogen-bonding patterns that stabilize canonical secondary structures like α-helices and β-sheets.

The impact of a D-amino acid on an α-helix is generally disruptive. The right-handed twist of an α-helix is energetically favorable for L-amino acids. The inclusion of a D-amino acid introduces unfavorable steric clashes and disrupts the precise geometry required for the repeating (i, i+4) hydrogen bonds, often inducing a kink or leading to a complete break in the helical structure. wikipedia.org Conversely, a peptide composed entirely of D-amino acids can form a stable left-handed α-helix.

In the context of β-sheets , the effect of a D-amino acid can be equally significant. Evolved protein tertiary structures, particularly those rich in β-sheets, are often destabilized by a single L-to-D substitution, which can lead to complete unfolding. researchgate.netqiagenbioinformatics.com This is because the alternating side-chain orientation in a β-strand is disrupted by the change in stereochemistry. However, D-amino acids can also be strategically employed to induce specific structural motifs. For instance, a D-amino acid at the i+1 position of a β-turn can promote the formation of a stable type II' β-turn, a common reverse turn structure. colostate.edu This ability to induce turns is a key tool in peptide design for creating specific folded conformations.

Role of the Cyclohexyl Moiety in Hydrophobic Interactions and Conformational Constraints

The cyclohexyl side chain of D-cyclohexylalanine plays a crucial role in defining the peptide's structure through its significant hydrophobicity and steric bulk.

| Amino Acid | Kyte-Doolittle Hydrophobicity | Eisenberg Consensus Hydrophobicity |

|---|---|---|

| Isoleucine | 4.5 | 0.73 |

| Valine | 4.2 | 0.54 |

| Leucine (B10760876) | 3.8 | 0.53 |

| Phenylalanine | 2.8 | 0.61 |

| Cyclohexylalanine (Cha) | Not typically on standard scales, but considered highly hydrophobic | Considered more hydrophobic than Phenylalanine |

| Methionine | 1.9 | 0.26 |

| Alanine | 1.8 | 0.25 |

This table presents a comparison of hydrophobicity values for selected amino acids based on common scales. Note that Cyclohexylalanine is not always included in standard scales but is recognized for its high hydrophobicity.

Furthermore, the bulky and rigid nature of the cyclohexyl ring imposes significant conformational constraints on the peptide backbone. rsc.org Unlike the flexible side chains of amino acids like leucine or methionine, the rotational freedom of the cyclohexyl group is limited. This steric hindrance restricts the allowable Ramachandran angles (phi, ψ) of the D-Cha residue and its neighbors, reducing the conformational flexibility of the peptide chain. arxiv.org This reduction in conformational entropy can favor specific folded states and can be exploited in peptide design to stabilize desired secondary structures, such as β-hairpins or helices. mdpi.com For example, replacing phenylalanine with cyclohexylalanine has been used to probe the importance of aromatic interactions in stabilizing helices, demonstrating that while the hydrophobic bulk of the cyclohexyl group can contribute to stability, it lacks the ability to form specific electronic interactions like π-stacking. stanford.edu

Investigating Conformational Dynamics and Stability of Fmoc-D-Cyclohexylalanine-Containing Peptides

The conformational dynamics of a peptide can be visualized as movement on a free-energy landscape, where the peptide samples various conformations corresponding to different energy states. researchgate.netfrontiersin.org The introduction of a D-amino acid fundamentally alters this landscape. rsc.org The conformational constraints imposed by the D-Cha residue, as discussed previously, can create new local energy minima, corresponding to stable, alternative conformations. At the same time, the disruption of native L-peptide structures can lead to a more rugged energy landscape with multiple accessible states, potentially resulting in a more flexible or dynamically disordered peptide. nih.gov Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and molecular dynamics (MD) simulations are powerful tools for characterizing these dynamics, providing insights into the ensemble of conformations a peptide adopts in solution. nih.govmdpi.comnih.gov

One of the most significant advantages of incorporating D-amino acids like D-cyclohexylalanine is the enhancement of peptide stability , particularly against enzymatic degradation. nih.gov Proteases, the enzymes responsible for peptide cleavage, are highly stereospecific and primarily recognize and act upon peptide bonds involving L-amino acids. The presence of a D-amino acid at or near a cleavage site renders the peptide bond resistant to proteolysis, thereby dramatically increasing the peptide's half-life in biological systems. researchgate.net This enhanced stability is a critical attribute for the development of peptide-based therapeutics.

| Peptide Modification | Relative Proteolytic Stability | Rationale |

|---|---|---|

| All L-amino acids | Low | Susceptible to cleavage by endogenous proteases. |

| Incorporation of D-Cyclohexylalanine | High | The D-configuration at the cleavage site prevents recognition and binding by stereospecific proteases. |

| Cyclization | High | The cyclic structure restricts access of proteases to susceptible peptide bonds. |

| N-terminal Acetylation | Moderate-High | Blocks the action of aminopeptidases. |

| C-terminal Amidation | Moderate-High | Blocks the action of carboxypeptidases. |

This table provides a qualitative comparison of the proteolytic stability conferred by different peptide modifications.

Fmoc D Cyclohexylalanine in Supramolecular Self Assembly and Advanced Biomaterial Design

Mechanisms of Supramolecular Self-Assembly in Fmoc-Peptide Systems

The self-assembly of Fmoc-amino acids and short peptides into hierarchical structures is a well-documented phenomenon, leading to the formation of hydrogels with applications in biomedicine. The process is governed by a delicate balance of intermolecular forces.

Table 1: Comparison of Side Chain Properties and Their Potential Influence on Self-Assembly

| Amino Acid Side Chain | Key Properties | Potential Influence on Fmoc-Peptide Self-Assembly |

| Phenylalanine | Aromatic, Hydrophobic | Contributes to π-π stacking and hydrophobic interactions. |

| Cyclohexylalanine | Aliphatic, Highly Hydrophobic, Bulky | Enhances hydrophobic interactions, influences molecular packing due to steric bulk. |

| Alanine | Small, Aliphatic | Provides a less sterically hindered environment for assembly. |

| Tyrosine | Aromatic, Hydrophilic (hydroxyl group) | Can participate in both π-π stacking and hydrogen bonding. |

Molecular dynamics (MD) simulations have become an invaluable tool for understanding the molecular-level mechanisms of peptide aggregation. nih.govnih.govfz-juelich.de These computational models can predict the aggregation propensity of small molecules and provide insights into the early stages of self-assembly. nih.gov For Fmoc-peptide systems, simulations can elucidate the specific roles of π-π stacking, hydrogen bonding, and hydrophobic interactions in stabilizing the fibrillar structures. While specific MD studies solely focused on Fmoc-D-cyclohexylalanine are not widely reported, general models for predicting polypeptide aggregation consider physicochemical properties like hydrophobicity, β-sheet propensity, and charge. mdpi.com Based on these principles, the high hydrophobicity of the cyclohexylalanine side chain would be predicted to significantly increase the aggregation tendency of the this compound monomer.

Development of this compound-Based Hydrogels

The ability of Fmoc-amino acids to form self-supporting hydrogels at low concentrations makes them attractive for various biomedical applications, including 3D cell culture and drug delivery.

The formation of hydrogels from Fmoc-amino acids is highly sensitive to environmental stimuli, particularly pH. rsc.orgnih.gov Typically, gelation is triggered by a pH switch. The Fmoc-amino acid is first dissolved at a high pH, where the carboxylic acid group is deprotonated and soluble. A subsequent lowering of the pH, often achieved by the slow hydrolysis of glucono-δ-lactone (GdL), protonates the carboxylate group. nih.gov This neutralization of charge reduces electrostatic repulsion and promotes self-assembly into a fibrous network that entraps water, forming a hydrogel. The critical gelation concentration (CGC) and the kinetics of gelation are dependent on the specific amino acid and the final pH of the solution. For this compound, its high hydrophobicity would be expected to result in a low CGC and potentially rapid gelation kinetics upon pH adjustment.

Table 2: General pH-Dependent Behavior of Fmoc-Amino Acid Hydrogelation

| pH Condition | State of Carboxyl Group | Intermolecular Interactions | Result |

| High pH (>8) | Deprotonated (COO-) | Electrostatic repulsion dominates | Soluble monomers |

| Near Neutral pH (~7) | Protonated (COOH) | π-π stacking and H-bonding favored | Self-assembly and gelation |

| Low pH (<4) | Protonated (COOH) | Strong H-bonding, potential for precipitation | May form denser aggregates or precipitate |

The self-assembly of this compound provides a bottom-up approach to the fabrication of three-dimensional (3D) supramolecular networks. These hydrogel scaffolds can mimic the architecture of the native extracellular matrix. researchgate.net The process typically involves dissolving the this compound powder in a basic solution and then triggering gelation in the desired mold or location by lowering the pH. The resulting hydrogel is composed of an entangled network of nanofibers. The mechanical properties of these 3D networks, such as their stiffness and porosity, can be tuned by varying the concentration of the gelator and the conditions of gelation (e.g., the rate of pH change). These tunable properties are critical for applications in tissue engineering, where the scaffold must provide the appropriate mechanical cues for cell growth and differentiation.

Co-Assembly Strategies for Hybrid Hydrogel Materials (e.g., with Graphene, Nanoparticles)

The self-assembly of this compound can be significantly enhanced and functionalized through co-assembly with other molecular or nanomaterials, leading to the formation of hybrid hydrogels with tunable properties. This strategy leverages non-covalent interactions between the peptide building block and the incorporated material to create sophisticated, multifunctional biomaterials.

One prominent strategy involves the integration of graphene oxide (GO) into an Fmoc-amino acid hydrogel network. nih.gov The introduction of GO sheets into the self-assembling peptide system results in a hybrid material where the mechanical and fluorescent properties can be precisely controlled by adjusting the concentration of GO. nih.gov The interactions between the Fmoc-amino acid gelators and the GO sheets lead to a more robust and rigid gel structure. nih.gov Rheological studies of such hybrid systems demonstrate that the gels are not only robust but also possess a rapid self-recovery capability after being subjected to shear force. nih.gov

Co-assembly is not limited to sheet-like nanomaterials. The process can also involve mixing different Fmoc-amino acids to create supramolecular gels. nih.gov This approach, known as co-assembly, relies on the intermolecular interactions between the different peptide derivatives to form a stable, three-dimensional hydrogel network. nih.gov The stability, transparency, and mechanical strength of these co-assembled hydrogels are highly dependent on the volumetric ratios of the constituent Fmoc-amino acids. nih.gov

Furthermore, the co-assembly of different Fmoc-protected aromatic amino acids can direct the final morphology of the nanostructures. For instance, the co-assembly of an Fmoc-amino acid that typically forms nanofibers with one that forms nanoparticles can result in a structural transformation, leading exclusively to the formation of nanoparticles. nih.gov In such systems, one amino acid derivative can act as a "fiber inhibitor," altering the molecular interactions and halting the assembly process at the nucleation stage to prevent the elongation into fibers. nih.gov This highlights the potential of co-assembly to precisely control the nanoscale architecture of the resulting material. nih.gov

| Component 1 | Component 2 | Resulting Hybrid Material | Key Findings |

| Fmoc-amino acid | Graphene Oxide (GO) | Hybrid Supramolecular Gel | Mechanical properties and fluorescence can be fine-tuned by controlling the amount of GO. nih.gov |

| Fmoc-Trp-OH | Fmoc-Lys-FMOC-OH | Physical Hydrogel | The volumetric ratio between the compounds influences the stability and final strength of the hydrogel. nih.gov |

| Fmoc-Tyr-OH (forms nanofibers) | Fmoc-Trp-OH (forms nanoparticles) | Co-assembled Nanoparticles | Fmoc-Trp-OH acts as a fiber inhibitor, preventing nanofiber formation and promoting nanoparticle creation. nih.gov |

Advanced Biomaterial Applications of this compound Assemblies

The unique self-assembling properties of this compound and related Fmoc-peptides render them highly suitable for a range of advanced biomaterial applications, from regenerative medicine to sophisticated drug delivery systems.

In the field of regenerative medicine, scaffolds serve as three-dimensional frameworks that support cell growth and organization, guiding the development of functional tissues. scitechnol.com The goal of these scaffolds is to mimic the structure and function of the native extracellular matrix (ECM), which provides both physical support and biochemical cues to cells. mdpi.commtu.edu Peptide-based hydrogels, particularly those formed from Fmoc-amino acids, are excellent candidates for creating these biomimetic environments. nih.gov

Fmoc-peptide hydrogels can form self-supporting, water-swollen networks that create a physiologically relevant environment for in vitro experiments and in vivo applications. nih.gov Their intrinsic biocompatibility and tunable mechanical properties are significant advantages. nih.gov For example, hydrogels derived from Fmoc-derivatized cationic peptides have been shown to act as effective materials for tissue engineering, fully supporting cell adhesion, survival, and proliferation. nih.gov The cyclohexyl side chain of this compound contributes to the hydrophobic interactions that drive the self-assembly process, leading to stable nanofibrous networks that resemble the collagen architecture of the native ECM. chemimpex.com The application of such scaffolding materials is believed to hold enormous potential for tissue regeneration. nih.gov

The hydrophobic nature of the cyclohexyl side chain in this compound, combined with the aromatic Fmoc group, makes it a valuable component in the design of materials for drug delivery. chemimpex.comchemimpex.com These structural features can enhance the stability and bioavailability of peptide-based drugs. chemimpex.com The self-assembled nanostructures, such as nanofibers or nanoparticles, can serve as reservoirs for therapeutic agents.

Hydrogels formed from Fmoc-peptides are particularly promising as drug carriers. rsc.org Their porous, three-dimensional network can encapsulate drug molecules, which are then released in a controlled manner as the hydrogel degrades or as the drug diffuses through the matrix. The injectable nature of some of these hydrogels allows for minimally invasive administration. rsc.org Furthermore, the ability to functionalize these peptides, for instance through bioconjugation, can help in attaching peptides to other biomolecules, potentially enhancing the specificity and efficacy of drug delivery to target sites. chemimpex.com The transformation of self-assembled structures from nanofibers to nanoparticles through co-assembly strategies also opens up possibilities for creating drug nanocarriers. nih.gov

A critical requirement for any biomaterial is biocompatibility. Self-assembled systems based on Fmoc-amino acids have been evaluated for their interaction with biological systems. Studies comparing various Fmoc-amino acids have shown that they are generally cytocompatible with cells like L929 fibroblasts, particularly at lower concentrations. nih.govreading.ac.uk

The biocompatibility of these materials is often linked to their ability to mimic the natural cellular environment. For example, Fmoc-peptide hydrogels can be engineered to promote cell adhesion, spreading, and proliferation. researchgate.net The inclusion of specific bioactive peptide sequences, such as Arginine-Glycine-Aspartic acid (RGD), into an Fmoc-dipeptide hydrogel network has been shown to significantly enhance cell attachment. researchgate.net Furthermore, the degradation of these hydrogels is a key aspect of their biocompatibility. An efficient degradation by biological fluids into their individual, non-toxic amino acid components could allow for rapid excretion from the body, indicating high biocompatibility. nih.gov

| Application Area | Key Features of Fmoc-Peptide Assemblies | Research Findings |

| Tissue Engineering | Mimics native ECM; supports cell adhesion and growth. mdpi.comnih.gov | Fmoc-peptide hydrogels can act as effective scaffolds, fully supporting cell adhesion, survival, and duplication. nih.gov |

| Drug Delivery | Encapsulation of therapeutics; enhanced stability and bioavailability. chemimpex.comrsc.org | Fmoc-peptide hydrogels can serve as injectable, reversible drug carriers for biomedical applications. rsc.org |

| Biocompatibility | Low cytotoxicity; degradation into natural components. nih.govnih.gov | Fmoc-amino acids are cytocompatible at low concentrations, and hydrogels can be designed to promote cell adhesion and proliferation. nih.govresearchgate.net |

Integration into Nanotechnology and Functional Materials

The precise control over molecular self-assembly offered by this compound and its analogues allows for their integration into nanotechnology, particularly in the formation of functional materials and nanostructures.

The principles of self-assembly and co-assembly of Fmoc-amino acids can be harnessed to direct the formation of specific nanostructures, effectively using the peptides as molecular assemblers. A compelling example is the structural transformation of self-assembled architectures from nanofibers into nanoparticles. nih.gov

Research has shown that while certain Fmoc-protected aromatic amino acids like Fmoc-Tyr-OH and Fmoc-Phe-OH self-assemble into nanofibers, others like Fmoc-Trp-OH form nanoparticles. nih.gov When a nanofiber-forming Fmoc-amino acid is co-assembled with Fmoc-Trp-OH, the resulting structure consists of nanoparticles. nih.gov In this process, the Fmoc-Trp-OH acts as a molecular modulator or "fiber inhibitor." It alters the supramolecular interactions (π-π stacking and hydrogen bonding) that typically drive fiber elongation. By interfering with this growth phase, the assembly process is effectively "locked" at the initial nucleation step, leading to the formation of discrete nanoparticles instead of extended fibers. nih.gov This demonstrates a sophisticated, bottom-up approach to material synthesis, where the peptide components are programmed to build specific nanoscale architectures. nih.gov

Piezoresponsive and Electrically Conductive Peptide Materials

There is currently a lack of specific published research investigating the piezoresponsive and electrically conductive properties of self-assembled materials derived solely from this compound. While the field of peptide-based piezoelectric and conductive materials is an active area of investigation, studies have predominantly centered on peptides with aromatic side chains, such as diphenylalanine, which facilitate the necessary non-centrosymmetric crystalline structures for piezoelectricity and π-π stacking for electrical conductivity.

Future research would be required to determine if the self-assembly of this compound can lead to nanostructures with the requisite polar order for a piezoelectric response. Similarly, the aliphatic nature of the cyclohexyl side chain does not inherently suggest a capacity for electrical conductivity, an area that would need to be explored through dedicated experimental and theoretical studies.

Catalytic and Energy Harvesting Applications of Self-Assembled Peptides

The scientific literature does not currently contain specific studies on the catalytic or energy harvesting applications of self-assembled nanostructures composed of this compound. The design of catalytic peptides typically involves the precise spatial arrangement of specific amino acid residues (e.g., histidine, serine, aspartate) to form an active site, a feature not inherent to the structure of this compound itself.

In the context of energy harvesting, particularly through piezoelectric nanogenerators, the absence of confirmed piezoelectric properties for this compound materials means that their potential for such applications remains unexplored. Research in this domain continues to focus on materials with a demonstrated and quantifiable piezoelectric effect.

Fmoc D Cyclohexylalanine in Rational Design of Biologically Active Peptides and Peptidomimetics

Design Principles for Enzyme Inhibitors

The rational design of enzyme inhibitors is a cornerstone of modern drug discovery, aiming to create molecules that can specifically interact with and modulate the activity of target enzymes involved in pathological processes. A key strategy in this endeavor is the incorporation of unnatural amino acids, such as D-cyclohexylalanine, into peptide-based inhibitors. The bulky and hydrophobic cyclohexyl group of D-cyclohexylalanine can engage in significant van der Waals and hydrophobic interactions within the enzyme's active site, potentially leading to enhanced binding affinity and specificity. Furthermore, the D-configuration of this amino acid provides steric hindrance that can confer resistance to degradation by endogenous proteases, a critical factor in improving the pharmacokinetic profile of peptide-based therapeutics.

Targeting Specific Protease Families (e.g., ZIKV Protease, DNase γ)

The design of enzyme inhibitors is often tailored to the specific characteristics of a protease family. The Zika virus (ZIKV) NS2B-NS3 protease, a chymotrypsin-like serine protease essential for viral replication, has been a significant target for the development of antiviral agents nih.gov. The active site of this protease has a well-defined structure that can be exploited for the rational design of potent and selective inhibitors.

Recent research has focused on the synthesis of macrocyclic inhibitors that target the ZIKV NS2B-NS3 protease active site. In one such study, a series of inhibitors was developed where the more hydrophobic D-cyclohexylalanine was incorporated into the linker segment of the macrocycle researchgate.net. This modification was part of a strategy to enhance the membrane permeability of the inhibitors. The resulting compounds demonstrated significant inhibitory potency against the ZIKV protease, with some exhibiting inhibition constants (Ki) in the nanomolar range researchgate.net. The crystal structures of the ZIKV protease in complex with these inhibitors have provided valuable insights into the molecular interactions driving their potency, revealing how the cyclohexyl group of D-cyclohexylalanine can occupy hydrophobic pockets within the active site researchgate.net.

Structure-Activity Relationship Studies in Inhibitor Development

Structure-activity relationship (SAR) studies are a critical component of inhibitor development, providing a systematic understanding of how chemical modifications to a lead compound affect its biological activity. These studies guide the optimization of inhibitors to improve potency, selectivity, and pharmacokinetic properties.

In the context of ZIKV protease inhibitors incorporating D-cyclohexylalanine, SAR studies have revealed important trends. For instance, modifications to the P3 residue of macrocyclic inhibitors, including the replacement of a basic lysine with more hydrophobic and uncharged residues, led to compounds with inhibition constants between 30 and 50 nM researchgate.net. The inclusion of D-cyclohexylalanine in the linker segment was a key modification that, in combination with other changes, resulted in compounds with improved antiviral potency in cell culture assays researchgate.net. These studies underscore the importance of hydrophobic interactions in the binding of inhibitors to the ZIKV protease active site. The data from these studies can be summarized in the following table:

| Compound Modification | Target | Key Findings |

| Replacement of P3 lysine with uncharged, hydrophobic residues | ZIKV NS2B-NS3 Protease | Resulted in inhibitors with Ki values between 30 and 50 nM. |

| Incorporation of D-cyclohexylalanine in the linker segment | ZIKV NS2B-NS3 Protease | Contributed to improved antiviral potency in cell culture assays. |

| Replacement of P2 lysine with neutral residues | ZIKV NS2B-NS3 Protease | Led to a significant reduction in inhibitory potency (Ki > 1 µM). |

This table summarizes the structure-activity relationship findings for ZIKV protease inhibitors, highlighting the impact of specific amino acid substitutions on inhibitory activity.

These SAR studies, often aided by the determination of co-crystal structures of the enzyme-inhibitor complexes, provide a rational basis for the iterative process of inhibitor design and optimization researchgate.net.

Development of Receptor Ligands and Modulators

Fmoc-D-cyclohexylalanine is also a valuable building block in the design and synthesis of peptide-based receptor ligands and modulators. The unique structural properties of D-cyclohexylalanine can influence the conformation and binding affinity of peptides to their target receptors, leading to the development of potent and selective agonists or antagonists.

One notable example is the development of metabolically stable apelin-analogues. Apelin is an endogenous peptide that acts on the G protein-coupled apelin receptor (APJ), playing a role in various physiological processes, including blood pressure regulation. To enhance the therapeutic potential of apelin, analogues were synthesized incorporating L-cyclohexylalanine (L-Cha) to increase their resistance to enzymatic degradation iris-biotech.de. These modified peptides were found to be potent activators of the apelin receptor and exhibited a significantly increased plasma half-life compared to the native peptide, demonstrating the utility of incorporating bulky, non-proteinogenic amino acids in the design of receptor ligands with improved pharmacokinetic properties iris-biotech.de.

Another area of application is in the development of modulators for the cannabinoid 2 receptor (CB2R), a G protein-coupled receptor involved in immune cell function. While not directly involving this compound, the exploration of macrocyclic peptides as CB2R modulators highlights the potential for using unique amino acids to create novel receptor ligands nih.gov. The principles of designing peptides with specific receptor interactions can be extended to include this compound to potentially develop novel CB2R ligands with enhanced stability and selectivity.

Engineering Peptides for Enhanced Biological Potency and Selectivity

A major challenge in the development of peptide-based therapeutics is their inherent susceptibility to proteolytic degradation and rapid clearance in vivo. The incorporation of this compound is a key strategy to address these limitations and engineer peptides with enhanced biological potency and selectivity.

Strategies for Modulating Pharmacokinetic Profiles (e.g., Protease Stability)

The inclusion of D-amino acids is a well-established strategy to increase the resistance of peptides to proteases nih.govnih.govrsc.org. Proteases are stereospecific enzymes that primarily recognize and cleave peptide bonds between L-amino acids. The D-configuration of D-cyclohexylalanine disrupts the natural L-amino acid sequence, rendering the peptide less susceptible to proteolytic degradation rsc.org. This increased stability translates to a longer plasma half-life and improved bioavailability, which are critical for therapeutic efficacy iris-biotech.de.

The study on apelin-analogues demonstrated that the incorporation of L-cyclohexylalanine, along with other modifications, led to a 340-fold increase in plasma half-life compared to the native apelin-17 isoforms iris-biotech.de. This significant improvement in metabolic stability highlights the profound impact that incorporating non-proteinogenic amino acids can have on the pharmacokinetic profile of a peptide.

| Peptide | Modification | Effect on Pharmacokinetic Profile |

| Apelin-17 Analogue | Incorporation of L-cyclohexylalanine and L-homoarginine | 340-fold increase in plasma half-life compared to native apelin-17. |

| Generic Peptides | Incorporation of D-amino acids | General increase in resistance to proteolytic degradation. |

This table illustrates the impact of incorporating non-standard amino acids on the pharmacokinetic properties of peptides.

Cellular Targeting Strategies (e.g., Mitochondria-Targeting)

This compound can also be utilized in the design of peptides for specific cellular targeting. A compelling example is the development of mitochondria-targeting peptides. Mitochondria are crucial organelles, and their dysfunction is implicated in a variety of diseases.

Researchers have designed and synthesized α-helical amphipathic peptides containing cyclohexylalanine that can selectively target mitochondria researchgate.netcreative-bioarray.comnih.gov. The hydrophobic cyclohexylalanine residues facilitate the interaction of the peptide with the mitochondrial inner membrane, specifically with cardiolipin, a phospholipid unique to this membrane researchgate.netcreative-bioarray.comnih.gov. These peptides have been shown to rescue mitochondrial dysfunction by preserving the structure of the mitochondrial cristae, reducing the production of reactive oxygen species (ROS), and enhancing the generation of adenosine triphosphate (ATP) researchgate.netcreative-bioarray.comnih.gov.

Another approach involves the use of amphipathic oligoprolines where hydrophobic cyclohexyl groups are aligned along a rigid helical backbone researchgate.net. These peptides have demonstrated enhanced cellular uptake and high selectivity for mitochondria. The rigid structure afforded by the polyproline backbone, combined with the hydrophobicity of the cyclohexyl groups, appears to be a key design principle for effective mitochondrial targeting researchgate.net.

The following table summarizes the key features of these mitochondria-targeting peptides:

| Peptide Design | Key Features | Mechanism of Action |

| α-Helical Amphipathic Peptides with Cyclohexylalanine | Hydrophobic cyclohexylalanine residues | Binds to cardiolipin in the inner mitochondrial membrane, preserving cristae structure and function. |

| Amphipathic Oligoprolines with Cyclohexyl Groups | Rigid polyproline backbone with aligned hydrophobic cyclohexyl groups | Enhanced cellular uptake and selective accumulation in mitochondria. |

This table outlines the design principles and mechanisms of action for different types of mitochondria-targeting peptides that incorporate cyclohexylalanine.

Antimicrobial Peptide and Antibiofilm Agent Development

The increasing prevalence of antibiotic-resistant bacteria necessitates the development of novel therapeutic agents. Antimicrobial peptides (AMPs) and peptidomimetics have emerged as a promising class of molecules to address this challenge due to their broad-spectrum activity and unique mechanisms of action, which often involve disruption of the bacterial membrane. nih.govresearchgate.netfrontiersin.orgubc.ca The rational design of synthetic AMPs allows for the incorporation of non-natural amino acids like this compound to enhance their therapeutic properties. This compound offers a unique combination of features—the N-terminal Fmoc group, the D-chiral configuration, and the bulky hydrophobic cyclohexyl side chain—that can be strategically exploited in the development of potent antimicrobial and antibiofilm agents.

The design of effective AMPs often involves optimizing the balance between hydrophobicity and cationicity to ensure selective disruption of microbial membranes over host cells. nih.govresearchgate.netnih.gov this compound serves as a valuable building block in this process, primarily by contributing significant hydrophobicity. The cyclohexyl group, being a saturated analog of the phenyl group in phenylalanine, provides a bulky, non-aromatic side chain that can enhance the peptide's ability to partition into and disrupt the lipid bilayer of bacterial membranes.

Detailed Research Findings

While specific studies focusing exclusively on peptides composed solely of this compound are not prevalent, the principles guiding the use of its constituent parts are well-established in the literature. Research on peptide design highlights the importance of hydrophobicity, stereochemistry, and terminal modifications in dictating antimicrobial and antibiofilm efficacy.

Role of Hydrophobicity: The incorporation of bulky hydrophobic residues is a key strategy in designing AMPs. Increased hydrophobicity can lead to stronger interactions with the bacterial membrane, promoting membrane insertion and destabilization. nih.govnih.gov The cyclohexylalanine residue is utilized in peptide design to provide this necessary hydrophobicity. nih.gov For instance, structure-activity relationship studies on various AMPs have shown that replacing less hydrophobic residues with more hydrophobic ones can enhance antimicrobial activity, though an excess of hydrophobicity can lead to non-specific cytotoxicity.

Impact of D-Amino Acids: A significant challenge in the therapeutic application of peptides is their susceptibility to proteolytic degradation by enzymes in the host. The incorporation of D-amino acids, such as D-cyclohexylalanine, is a widely adopted strategy to overcome this limitation. nih.gov Peptides containing D-amino acids are less likely to be recognized by proteases, thereby increasing their stability and bioavailability in vivo. nih.gov This enhanced stability is crucial for developing agents that can persist at the site of infection and exert their therapeutic effect.

Influence of the Fmoc Group: The 9-fluorenylmethyloxycarbonyl (Fmoc) group is primarily used as a protecting group in solid-phase peptide synthesis. researchgate.net However, its presence at the N-terminus of short peptides can also influence their self-assembly properties and antimicrobial activity. The aromatic nature of the Fmoc group can promote π-π stacking interactions, leading to the formation of supramolecular structures such as hydrogels, which can serve as localized delivery systems for the antimicrobial agent.

Antimicrobial and Antibiofilm Mechanisms

Peptides incorporating this compound are rationally designed to target and disrupt bacterial biofilms. Biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances (EPS), which confers increased resistance to conventional antibiotics. nih.govnih.govfrontiersin.orgchemrxiv.org The mechanisms by which these peptides are thought to exert their antibiofilm effects include:

Membrane Disruption: The primary mechanism for many cationic AMPs is the disruption of the bacterial cell membrane. The hydrophobic cyclohexyl side chain facilitates insertion into the lipid bilayer, leading to pore formation, membrane depolarization, and ultimately cell death. nih.gov

Biofilm Matrix Penetration: The amphipathic nature of peptides containing both hydrophobic residues like cyclohexylalanine and cationic residues allows them to penetrate the EPS matrix of biofilms.

Inhibition of Biofilm Formation: Some peptides can interfere with the initial stages of biofilm formation, such as bacterial attachment to surfaces, by altering cell surface properties.

Targeting Persister Cells: Within a biofilm, a subpopulation of dormant "persister" cells exhibits high tolerance to antibiotics. AMPs are being investigated for their ability to eradicate these persister cells, which are often responsible for recurrent infections.

The following data tables illustrate the hypothetical impact of incorporating D-cyclohexylalanine (D-Cha) into a model antimicrobial peptide sequence on its activity and stability.

Table 1: Hypothetical Antimicrobial Activity of Model Peptides

| Peptide Sequence | Modification | Target Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| KKL-L-Phe-LKK | Parent Peptide | S. aureus | 32 |

| KKL-D-Cha -LKK | D-Cyclohexylalanine Substitution | S. aureus | 16 |

| KKL-L-Phe-LKK | Parent Peptide | P. aeruginosa | 64 |

| KKL-D-Cha -LKK | D-Cyclohexylalanine Substitution | P. aeruginosa | 32 |

Table 2: Hypothetical Stability of Model Peptides in Serum

| Peptide Sequence | Modification | Incubation Time (hours) | Peptide Integrity (%) |

| KKL-L-Phe-LKK | Parent Peptide | 1 | 50 |

| KKL-D-Cha -LKK | D-Cyclohexylalanine Substitution | 1 | 95 |

| KKL-L-Phe-LKK | Parent Peptide | 6 | <10 |

| KKL-D-Cha -LKK | D-Cyclohexylalanine Substitution | 6 | 85 |

These illustrative tables are based on the established principles that the increased hydrophobicity and proteolytic resistance conferred by D-cyclohexylalanine would likely lead to enhanced antimicrobial activity and greater stability.

Advanced Analytical and Spectroscopic Characterization Techniques for Fmoc D Cyclohexylalanine Containing Systems

Chromatographic and Mass Spectrometric Methodologies (HPLC, ESI-MS, MALDI) for Peptide Purity and Identity

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of Fmoc-D-cyclohexylalanine and peptides derived from it. altabioscience.com Reverse-phase HPLC (RP-HPLC) is the most common modality, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase, typically a gradient of acetonitrile and water with trifluoroacetic acid (TFA). altabioscience.comrsc.org The purity is determined by integrating the peak area of the target peptide at a specific wavelength, often 215 nm, which is optimal for detecting the peptide bond. altabioscience.com This method effectively separates the desired product from impurities such as truncated or deletion sequences and incompletely deprotected peptides. altabioscience.com The success of a solid-phase peptide synthesis (SPPS) can be monitored by cleaving a small amount of peptide from the resin and analyzing it by HPLC and mass spectrometry. uci.edu The purification of Fmoc-amino acids prior to synthesis has been shown to significantly increase the final peptide purity, reducing the burden on downstream purification steps like preparative HPLC. ajpamc.com

Mass Spectrometry (MS) is indispensable for confirming the identity and molecular weight of this compound-containing peptides. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are the two most prevalent ionization techniques in proteomics and peptide analysis. nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for analyzing polar and large biomolecules. It is often coupled with liquid chromatography (LC-MS) to provide both separation and mass identification. scienceopen.com ESI-MS is particularly useful for studying non-covalent peptide interactions. nih.govcore.ac.uk

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is another soft ionization technique that is highly sensitive and tolerant of salts and other contaminants, making it ideal for the rapid analysis of complex peptide mixtures and for monitoring the progress of SPPS. chempep.commdpi.com MALDI-MS has been shown to be a simple and effective method for monitoring SPPS by analyzing a few beads of peptide resin. chempep.com

Both ESI and MALDI have distinct characteristics that can lead to differences in the types of peptides detected, making the two techniques complementary for comprehensive proteomic analyses. nih.gov

Interactive Data Table: Comparison of Chromatographic and Mass Spectrometric Techniques

| Technique | Principle | Application for this compound Systems | Key Findings/Advantages |

| HPLC | Differential partitioning of analytes between a stationary and mobile phase. | Purity assessment of this compound and derived peptides. altabioscience.com | High resolution for separating closely related impurities. ajpamc.com |

| ESI-MS | Soft ionization of analytes from a liquid solution. | Molecular weight determination and identification of peptides. scienceopen.com | Suitable for analyzing non-covalent complexes. nih.govcore.ac.uk |

| MALDI-MS | Soft ionization of analytes co-crystallized with a matrix. | Rapid molecular weight determination, monitoring of SPPS. chempep.com | High sensitivity and tolerance to contaminants. mdpi.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic-level structure and dynamics of molecules in solution. For this compound and its peptide derivatives, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are employed.

¹H NMR provides information about the chemical environment of hydrogen atoms. Characteristic signals for the Fmoc group are typically observed in the aromatic region (around 7.3-7.8 ppm), while the cyclohexyl and amino acid backbone protons appear in the aliphatic region. scienceopen.com

¹³C NMR offers insights into the carbon framework of the molecule. The carbonyl carbons of the peptide backbone and the Fmoc protecting group, as well as the carbons of the fluorenyl and cyclohexyl rings, give rise to distinct signals. rsc.org

Two-dimensional NMR techniques , such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), can be used to establish connectivity between protons and to determine through-space proximities, respectively, which is crucial for elucidating the three-dimensional structure of peptides in solution.

Interactive Data Table: Representative NMR Chemical Shifts for this compound-related Structures

| Nucleus | Chemical Shift Range (ppm) | Assignment |

| ¹H | 7.3 - 7.8 | Aromatic protons of the Fmoc group scienceopen.com |

| ¹H | 0.9 - 2.0 | Aliphatic protons of the cyclohexyl group rsc.org |

| ¹³C | ~170 - 177 | Carbonyl carbons (peptide bond, carboxylic acid) scienceopen.com |

| ¹³C | ~120 - 145 | Aromatic carbons of the Fmoc group scienceopen.com |

| ¹³C | ~25 - 45 | Aliphatic carbons of the cyclohexyl group rsc.org |

Vibrational Spectroscopy (FTIR, Raman) for Secondary Structure Analysis of Assemblies

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy are vibrational spectroscopic techniques that probe the molecular vibrations of a sample. They are particularly sensitive to the secondary structure of peptides and proteins.

FTIR Spectroscopy measures the absorption of infrared radiation. The amide I band (1600-1700 cm⁻¹), arising primarily from the C=O stretching vibration of the peptide backbone, is a key indicator of secondary structure. For instance, β-sheet structures are typically associated with a strong absorption band in the 1620-1640 cm⁻¹ region, while α-helices absorb around 1650-1660 cm⁻¹. The presence of π-π stacking interactions from the Fmoc groups can also be inferred from shifts in aromatic C-H and C=C stretching vibrations.

Raman Spectroscopy , which measures the inelastic scattering of light, provides complementary information to FTIR. It is particularly useful for studying aqueous solutions due to the weak Raman scattering of water.

The formation of hydrogels based on Fmoc-amino acids is influenced by the secondary structure arrangement, such as α-helix or β-sheet motifs. semanticscholar.org

Circular Dichroism (CD) for Peptide Conformational Analysis

Circular Dichroism (CD) Spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. semanticscholar.org It is a highly sensitive technique for analyzing the secondary structure and conformational changes of chiral molecules like peptides. subr.edu

In the context of this compound-containing systems, CD spectra can reveal information about both the peptide backbone conformation and the supramolecular organization of the Fmoc groups. semanticscholar.orgnih.gov The far-UV region (190-250 nm) is characteristic of the peptide backbone conformation, with distinct spectral signatures for α-helices, β-sheets, and random coils. subr.edu The near-UV region (250-320 nm) is dominated by the absorption of the fluorenyl chromophore of the Fmoc group. nih.gov The appearance of induced CD signals in this region can indicate a specific, ordered arrangement of the Fmoc moieties, often driven by π-π stacking interactions, which is crucial for the self-assembly process. semanticscholar.orgnih.gov For example, positive peaks in the 240-320 nm range may suggest a unique supramolecular organization of Fmoc moieties into highly ordered 2D self-assembled structures. semanticscholar.orgnih.gov

X-ray Diffraction (XRD) for Supramolecular Organization and Crystal Structure Determination

X-ray Diffraction (XRD) is a powerful technique for determining the atomic and molecular structure of a crystal. For self-assembled systems of this compound, powder XRD is often used to probe the supramolecular organization. The diffraction pattern provides information about the repeating distances within the self-assembled structure.

Key d-spacing values observed in the XRD patterns of Fmoc-amino acid assemblies include:

~3.4 Å and ~3.8 Å: Attributed to π-π stacking between the aromatic fluorenyl rings of the Fmoc groups. mdpi.com

~4.9 Å and ~10.5 Å: Can be assigned to the inter-sheet distance or the spacing between antiparallel β-strands. mdpi.com

The presence and position of these peaks can confirm the formation of ordered structures and provide insights into the molecular packing. mdpi.com

Microscopic Techniques for Morphological Characterization (SEM, TEM, AFM) of Self-Assembled Structures

Microscopy techniques are essential for visualizing the morphology of the self-assembled nanostructures formed by this compound-containing peptides.

Scanning Electron Microscopy (SEM) provides high-resolution images of the surface topography of a sample. researchgate.net For hydrogels, the samples are typically lyophilized (freeze-dried) before imaging to remove water. mdpi.com SEM images can reveal the formation of fibrillar networks, which are characteristic of many self-assembling peptide systems. nih.gov

Transmission Electron Microscopy (TEM) allows for the visualization of the internal structure of thin samples. manchester.ac.uk TEM can provide more detailed information about the morphology of individual nanofibers, including their width and entanglement.

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can be used to image surfaces at the nanoscale. researchgate.netresearchgate.net AFM can be performed on hydrated samples, which is a significant advantage for studying hydrogels in a near-native state. It can provide quantitative information about the height and morphology of the self-assembled structures.

These techniques collectively provide a comprehensive picture of the micro- and nanoscale architecture of the self-assembled materials. nih.gov

Rheological Characterization of Self-Assembled Hydrogels and Their Viscoelastic Properties

Rheology is the study of the flow and deformation of matter. For hydrogels formed from this compound peptides, rheological measurements are crucial for characterizing their mechanical properties and gel-like behavior. nih.govbiotechrep.irbiotechrep.ir Oscillatory rheometry is commonly used to determine the viscoelastic properties of hydrogels. mdpi.com

Key parameters measured include:

Storage Modulus (G'): Represents the elastic component and is a measure of the energy stored in the material during deformation.

Loss Modulus (G''): Represents the viscous component and is a measure of the energy dissipated as heat.

A material is considered a gel when the storage modulus is greater than the loss modulus (G' > G'') and both are independent of frequency. nih.gov The magnitude of G' is an indicator of the gel strength. mdpi.com Rheological studies can be used to investigate the influence of factors such as peptide concentration, pH, and temperature on the gelation process and the final mechanical properties of the hydrogel. nih.gov

Interactive Data Table: Summary of Advanced Analytical Techniques

| Technique | Information Obtained | Relevance to this compound Systems |

| FTIR/Raman | Secondary structure (β-sheet, α-helix), molecular vibrations. | Understanding the role of peptide conformation in self-assembly. semanticscholar.org |

| Circular Dichroism | Secondary structure, conformational changes, supramolecular chirality. | Probing peptide folding and the ordered arrangement of Fmoc groups. semanticscholar.orgnih.gov |

| XRD | Crystalline structure, intermolecular packing distances. | Determining the supramolecular organization, including π-π stacking distances. mdpi.com |

| SEM/TEM/AFM | Surface topography, morphology of nanostructures. | Visualizing the fibrillar networks of self-assembled hydrogels. nih.govresearchgate.net |

| Rheology | Viscoelastic properties (G', G''), gel strength. | Characterizing the mechanical properties of hydrogels. mdpi.comnih.gov |

Fluorescence Spectroscopy for Self-Assembly Monitoring and Fibril Formation (e.g., Thioflavin-T Binding)

Fluorescence spectroscopy is a highly sensitive technique used to monitor the self-assembly of Fmoc-amino acid derivatives, including this compound, into ordered supramolecular structures such as fibrils. The intrinsic fluorescence of the Fmoc group itself can be utilized, as changes in its emission spectrum, such as a red shift, can indicate aggregation and the formation of J-aggregates with a head-to-tail arrangement of molecules. nih.gov However, for studying the formation of amyloid-like β-sheet structures, the extrinsic fluorescent dye Thioflavin-T (ThT) is widely employed. plos.orgnih.gov

The ThT binding assay is a gold standard for the detection and quantification of amyloid fibrils. nih.govnih.gov Thioflavin-T exhibits weak fluorescence in solution, but its fluorescence intensity is dramatically enhanced upon binding to the cross-β-sheet architecture characteristic of amyloid fibrils. nih.govusf.edu This enhancement is accompanied by a significant shift in its excitation and emission maxima. nih.gov In solution, the benzylamine and benzathiole rings of ThT can rotate freely, but upon binding to the channels or grooves on the surface of β-sheets, this rotation is restricted, leading to a marked increase in the fluorescence quantum yield. plos.orgnih.gov

The process of monitoring fibril formation in a system containing this compound typically involves incubating the compound under conditions that promote self-assembly and measuring the ThT fluorescence over time. An increase in fluorescence intensity at the characteristic wavelength (around 482 nm) indicates the progression of fibrillogenesis. nih.gov This method allows for the kinetic analysis of fibril formation, providing insights into nucleation and elongation phases. researchgate.net

It is important to note that the presence of exogenous compounds can potentially interfere with the ThT assay, either through their own spectroscopic properties or by competing with ThT for binding sites on the fibrils. nih.gov Therefore, appropriate controls are necessary to ensure the reliability of the results.

| Parameter | Free Thioflavin-T | Thioflavin-T Bound to Fibrils |

| Excitation Maximum | ~385 nm | ~450 nm |

| Emission Maximum | ~445 nm | ~482 nm |

| Fluorescence | Low Quantum Yield | High Quantum Yield |

| Binding Site | N/A | Grooves along the β-sheet surface |

This table presents typical spectroscopic properties of Thioflavin-T when free in solution versus when bound to amyloid fibril structures. Data derived from Naiki et al. and LeVine. nih.gov

Spectrophotometric Methods (e.g., UV-Vis) for Fmoc-Release Experiments

UV-Vis spectrophotometry is a straightforward and robust method for quantifying the release of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group from this compound, a critical step in solid-phase peptide synthesis (SPPS). springernature.com The procedure, often referred to as the "Fmoc test," relies on the quantitative cleavage of the Fmoc group by a secondary amine base, most commonly a solution of piperidine in N,N-dimethylformamide (DMF). rsc.orgmostwiedzy.pl

The mechanism involves a β-elimination reaction where the piperidine removes the acidic proton on the fluorenyl group's C9 position. This leads to the formation of a highly chromophoric species, dibenzofulvene (DBF). researchgate.netnih.gov The DBF subsequently reacts with piperidine in a Michael-type addition to form a stable dibenzofulvene-piperidine adduct. mostwiedzy.plresearchgate.net

This adduct possesses a strong UV absorbance with distinct maxima, allowing for its accurate quantification using the Beer-Lambert law. mostwiedzy.plnih.gov By measuring the absorbance of the solution after the deprotection step at one of these characteristic wavelengths, the concentration of the released Fmoc-adduct can be determined, which directly corresponds to the amount of the amino acid that was coupled to the solid support or the growing peptide chain. rsc.orgluxembourg-bio.com This method is essential for determining the loading capacity of a resin and for monitoring the efficiency of coupling and deprotection steps throughout the synthesis. springernature.comnih.gov

The choice of wavelength for measurement can impact the precision of the quantification. While the maximum at ~301 nm is commonly used, measurements at the shallower absorption band around ~290 nm can reduce the impact of wavelength accuracy variations between different spectrophotometers. nih.gov

| Parameter | Value | Reference |

| Cleavage Reagent | 20% (v/v) Piperidine in DMF | mostwiedzy.plnih.gov |

| Chromophore | Dibenzofulvene-piperidine adduct | mostwiedzy.plresearchgate.net |

| Absorption Maxima (λmax) | ~301 nm and ~290 nm | mostwiedzy.plresearchgate.netnih.gov |

| Molar Absorption Coefficient (ε) at ~301 nm | 7800 - 8021 M⁻¹cm⁻¹ | rsc.orgmostwiedzy.plresearchgate.net |

| Molar Absorption Coefficient (ε) at ~290 nm | 5800 - 6089 M⁻¹cm⁻¹ | mostwiedzy.plresearchgate.netnih.gov |

This table summarizes the key parameters for the spectrophotometric quantification of Fmoc group release.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing Fmoc-D-cyclohexylalanine, and how can reaction yields be optimized?

- Methodology : Synthesis typically involves coupling Fmoc-protected amino acids with cyclohexylalanine derivatives using carbodiimide-based reagents (e.g., EDC/HOBt) in anhydrous solvents like dichloromethane. Key steps include:

- Activation : Pre-activate this compound-OH with EDC/HOBt at 0°C to minimize racemization .

- Coupling : React with the target amine (e.g., resin-bound peptides in SPPS) under inert conditions.

- Yield Optimization : Use a 1.2–1.5 molar excess of coupling reagents and monitor reaction completion via TLC or HPLC. Low yields (e.g., 37% in analogous syntheses) may result from incomplete activation or side reactions; iterative coupling cycles can improve efficiency .

Q. How can the purity of this compound be validated after synthesis?

- Analytical Techniques :

- HPLC : Use reversed-phase C18 columns with gradients of acetonitrile/water (+0.1% TFA). Retention time (Rt) discrepancies >0.5 min from standards suggest impurities .

- NMR : Compare δ values for aromatic protons (e.g., Fmoc group δ ~7.2–7.8 ppm) and cyclohexyl protons (δ ~1.0–2.0 ppm). Chemical shift deviations >0.1 ppm may indicate stereochemical impurities .

- Mass Spectrometry : Confirm molecular weight (e.g., C28H33NO4 = 463.57 g/mol) with ≤0.01% error .

Q. What solvent systems are effective for purifying this compound?

- Purification Strategy :

- Column Chromatography : Use silica gel with cyclohexane/ethyl acetate (1:1 to 3:7 ratios) for non-polar impurities. Adjust based on TLC Rf values .

- Recrystallization : Ethanol/water mixtures (4:1) at low temperatures (0–4°C) can isolate crystalline product with ≥95% purity .

Advanced Research Questions

Q. How can racemization of the D-cyclohexylalanine moiety be minimized during solid-phase peptide synthesis (SPPS)?

- Preventive Measures :

- Low-Temperature Coupling : Perform reactions at 0–4°C to reduce base-induced racemization .

- Coupling Reagents : Replace EDC with less racemization-prone reagents like HATU/DIPEA in DMF.

- Monitoring : Use Marfey’s reagent to derivatize hydrolyzed peptides and detect D/L ratios via HPLC. Acceptable thresholds: <1% racemization .

Q. What experimental approaches resolve contradictions in NMR or HPLC data for this compound derivatives?

- Case Study : If NMR shows unexpected δ values (e.g., cyclohexyl protons shifted upfield):

- Isomer Analysis : Compare with L-isomer spectra; D/L diastereomers exhibit distinct splitting patterns .

- HPLC Spiking : Co-inject with a pure standard to identify co-eluting impurities.

- Dynamic Light Scattering (DLS) : Rule out aggregation artifacts affecting NMR signals .